N-((5-Chloropyrazin-2-yl)methyl)acetamide
Overview
Description
N-((5-Chloropyrazin-2-yl)methyl)acetamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol It is characterized by the presence of a chloropyrazine ring attached to a methylacetamide group
Scientific Research Applications
N-((5-Chloropyrazin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloropyrazin-2-yl)methyl)acetamide typically involves the reaction of 5-chloropyrazine-2-carbaldehyde with methylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
N-((5-Chloropyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include oxidized or reduced forms of the original compound.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Bromopyrazin-2-yl)methyl)acetamide
- N-((5-Fluoropyrazin-2-yl)methyl)acetamide
- N-((5-Methylpyrazin-2-yl)methyl)acetamide
Uniqueness
N-((5-Chloropyrazin-2-yl)methyl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)9-2-6-3-11-7(8)4-10-6/h3-4H,2H2,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIIRSLVEQJEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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